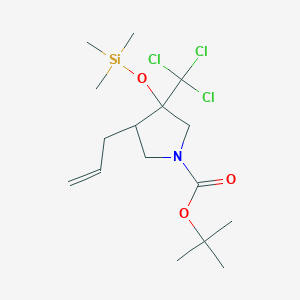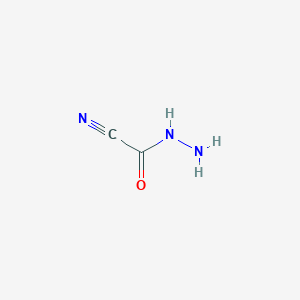
Hydrazinecarbonylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbonylcyanide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of both hydrazine and cyanide functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrazinecarbonylcyanide can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazinecarbonylcyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanide group under basic conditions.
Major Products Formed:
Oxidation: Formation of hydrazine oxides.
Reduction: Production of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbonylcyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of hydrazinecarbonylcyanide involves its interaction with cellular components. It can inhibit specific enzymes and disrupt cellular processes by binding to active sites. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbonylcyanide can be compared with other similar compounds such as:
Hydrazones: These compounds share the hydrazine functional group but differ in their reactivity and applications.
Cyanohydrins: These compounds contain the cyanide group and are used in different synthetic pathways.
Carbazole derivatives: These compounds exhibit similar biological activities but have distinct structural features.
Eigenschaften
Molekularformel |
C2H3N3O |
|---|---|
Molekulargewicht |
85.07 g/mol |
IUPAC-Name |
cyanoformohydrazide |
InChI |
InChI=1S/C2H3N3O/c3-1-2(6)5-4/h4H2,(H,5,6) |
InChI-Schlüssel |
MFOBKQAGVZYMON-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


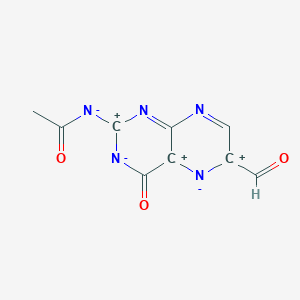
![Methyl 3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate](/img/structure/B14790161.png)
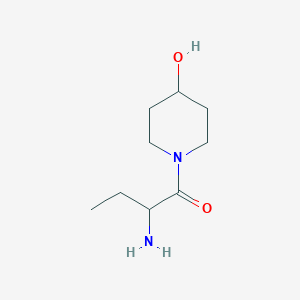
![8-chloro-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14790178.png)

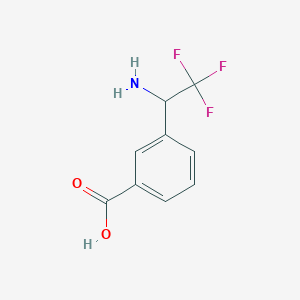


![tert-butyl N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14790206.png)

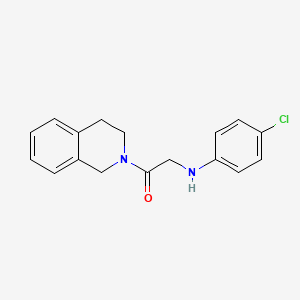
![6-bromo-N-[1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine](/img/structure/B14790229.png)
![trimethyl-[5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane](/img/structure/B14790241.png)
